molecular formula C13H17F2NO2S B2879450 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine CAS No. 670272-11-4

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine

Cat. No.: B2879450
CAS No.: 670272-11-4
M. Wt: 289.34
InChI Key: ZHIDTDUIKCVVMV-UHFFFAOYSA-N
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Description

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine is a sulfonamide derivative featuring a piperidine core substituted with two methyl groups at the 2 and 6 positions and a sulfonyl group linked to a 2,6-difluorophenyl ring. The compound’s molecular formula is C₁₃H₁₇F₂NO₂S, with a molecular weight of 289.3 g/mol. Its structure combines steric bulk from the dimethylpiperidine moiety with electron-withdrawing fluorine atoms on the aromatic ring, influencing its electronic and steric properties.

Properties

IUPAC Name

1-(2,6-difluorophenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-9-5-3-6-10(2)16(9)19(17,18)13-11(14)7-4-8-12(13)15/h4,7-10H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIDTDUIKCVVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with 2,6-dimethylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-piperidine bond. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and advanced purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amines.

Scientific Research Applications

1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various research purposes.

    Biology: The compound is utilized in molecular biology studies to investigate its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound’s unique properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying these mechanisms .

Comparison with Similar Compounds

Key Structural Differences and Molecular Properties

The following table summarizes critical differences between the target compound and its structural analogs identified in literature:

Compound Name Substituents on Piperidine Aromatic Ring Substituents Additional Functional Groups Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors
1-((2,6-Difluorophenyl)sulfonyl)-2,6-dimethylpiperidine 2,6-dimethyl 2,6-difluorophenyl None 289.3 0 4
1-[(2,6-Dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid Unsubstituted 2,6-dichlorophenyl Carboxylic acid 338.2 1 5
1-[(4-Isothiocyanatophenyl)sulfonyl]-2,6-dimethylpiperidine 2,6-dimethyl 4-isothiocyanatophenyl Isothiocyanate ~310* 0 5
1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-4-carboxylic acid Unsubstituted 2,6-dichlorobenzyl Carboxylic acid 352.0 1 5

*Estimated based on structural similarity.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (F vs. This may enhance reactivity in nucleophilic substitution reactions or interactions with biological targets .
  • Steric Effects:
    The 2,6-dimethyl groups on the piperidine ring (target compound and analog ) introduce steric hindrance, which could reduce rotational freedom and stabilize specific conformations. This contrasts with unsubstituted piperidine derivatives (e.g., ), which exhibit greater flexibility .
  • Hydrogen Bonding and Solubility: Compounds with carboxylic acid groups () have higher polarity due to H-bond donors, improving aqueous solubility. The target compound, lacking such groups, is likely more lipophilic, favoring membrane permeability .

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